Cas no 2171797-36-5 (5-(1-methyl-1H-pyrazol-5-yl)-1,8-dioxa-4-azaspiro5.5undecane)
5-(1-methyl-1H-pyrazol-5-yl)-1,8-dioxa-4-azaspiro5.5undecane Chemical and Physical Properties
Names and Identifiers
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- 5-(1-methyl-1H-pyrazol-5-yl)-1,8-dioxa-4-azaspiro[5.5]undecane
- 2171797-36-5
- EN300-1637999
- 5-(1-methyl-1H-pyrazol-5-yl)-1,8-dioxa-4-azaspiro5.5undecane
-
- Inchi: 1S/C12H19N3O2/c1-15-10(3-5-14-15)11-12(17-8-6-13-11)4-2-7-16-9-12/h3,5,11,13H,2,4,6-9H2,1H3
- InChI Key: OXTZIAHNYLZYSA-UHFFFAOYSA-N
- SMILES: O1CCNC(C2=CC=NN2C)C21COCCC2
Computed Properties
- Exact Mass: 237.147726857g/mol
- Monoisotopic Mass: 237.147726857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 48.3Ų
5-(1-methyl-1H-pyrazol-5-yl)-1,8-dioxa-4-azaspiro5.5undecane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1637999-50mg |
5-(1-methyl-1H-pyrazol-5-yl)-1,8-dioxa-4-azaspiro[5.5]undecane |
2171797-36-5 | 50mg |
$780.0 | 2023-09-22 | ||
| Enamine | EN300-1637999-100mg |
5-(1-methyl-1H-pyrazol-5-yl)-1,8-dioxa-4-azaspiro[5.5]undecane |
2171797-36-5 | 100mg |
$817.0 | 2023-09-22 | ||
| Enamine | EN300-1637999-250mg |
5-(1-methyl-1H-pyrazol-5-yl)-1,8-dioxa-4-azaspiro[5.5]undecane |
2171797-36-5 | 250mg |
$855.0 | 2023-09-22 | ||
| Enamine | EN300-1637999-500mg |
5-(1-methyl-1H-pyrazol-5-yl)-1,8-dioxa-4-azaspiro[5.5]undecane |
2171797-36-5 | 500mg |
$891.0 | 2023-09-22 | ||
| Enamine | EN300-1637999-1000mg |
5-(1-methyl-1H-pyrazol-5-yl)-1,8-dioxa-4-azaspiro[5.5]undecane |
2171797-36-5 | 1000mg |
$928.0 | 2023-09-22 | ||
| Enamine | EN300-1637999-2500mg |
5-(1-methyl-1H-pyrazol-5-yl)-1,8-dioxa-4-azaspiro[5.5]undecane |
2171797-36-5 | 2500mg |
$1819.0 | 2023-09-22 | ||
| Enamine | EN300-1637999-5000mg |
5-(1-methyl-1H-pyrazol-5-yl)-1,8-dioxa-4-azaspiro[5.5]undecane |
2171797-36-5 | 5000mg |
$2692.0 | 2023-09-22 | ||
| Enamine | EN300-1637999-10000mg |
5-(1-methyl-1H-pyrazol-5-yl)-1,8-dioxa-4-azaspiro[5.5]undecane |
2171797-36-5 | 10000mg |
$3992.0 | 2023-09-22 | ||
| Enamine | EN300-1637999-0.05g |
5-(1-methyl-1H-pyrazol-5-yl)-1,8-dioxa-4-azaspiro[5.5]undecane |
2171797-36-5 | 0.05g |
$780.0 | 2023-07-10 | ||
| Enamine | EN300-1637999-0.1g |
5-(1-methyl-1H-pyrazol-5-yl)-1,8-dioxa-4-azaspiro[5.5]undecane |
2171797-36-5 | 0.1g |
$817.0 | 2023-07-10 |
5-(1-methyl-1H-pyrazol-5-yl)-1,8-dioxa-4-azaspiro5.5undecane Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 5-(1-methyl-1H-pyrazol-5-yl)-1,8-dioxa-4-azaspiro5.5undecane
Introduction to 5-(1-methyl-1H-pyrazol-5-yl)-1,8-dioxa-4-azaspiro[5.5]undecane (CAS No. 2171797-36-5)
5-(1-methyl-1H-pyrazol-5-yl)-1,8-dioxa-4-azaspiro[5.5]undecane, identified by its Chemical Abstracts Service (CAS) number 2171797-36-5, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This spirocyclic compound features a unique framework consisting of a pyrazole moiety linked to a spirocyclic structure containing an azaspiro[5.5]undecane core, separated by an oxygen atom. The presence of both nitrogen and oxygen heteroatoms in its molecular architecture suggests potential for diverse biological interactions, making it a promising candidate for further investigation in drug discovery.
The compound's nomenclature reflects its intricate structure, with the pyrazole ring serving as a key pharmacophoric element. Pyrazole derivatives are well-documented for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 1-methyl substitution on the pyrazole ring further modulates its electronic and steric properties, potentially enhancing its binding affinity to biological targets. Additionally, the spirocyclic azaspiro[5.5]undecane backbone introduces rigidity to the molecule, which can be advantageous for optimizing pharmacokinetic profiles and reducing off-target effects.
In recent years, there has been growing interest in spirocyclic compounds due to their unique conformational stability and tunable binding properties. The azaspiro[5.5]undecane scaffold has been explored in various therapeutic areas, including central nervous system (CNS) disorders and inflammation-related diseases. The incorporation of an oxygen atom between the two rings (1,8-dioxa) further enhances the compound's solubility and metabolic stability, which are critical factors for drug development.
Recent studies have highlighted the potential of spirocyclic nitrogen-containing heterocycles as modulators of enzyme activity and receptor binding. For instance, derivatives of azaspiro compounds have shown promise in inhibiting kinases and other enzymes involved in cancer signaling pathways. The pyrazole moiety in 5-(1-methyl-1H-pyrazol-5-yl)-1,8-dioxa-4-azaspiro[5.5]undecane may contribute to its ability to interact with such targets by forming hydrogen bonds or participating in hydrophobic interactions.
The synthesis of this compound presents both challenges and opportunities for medicinal chemists. The spirocyclic structure requires precise stereocontrol during construction, often necessitating multi-step synthetic routes involving advanced organic transformations such as cyclization reactions and metal-catalyzed coupling processes. Advances in synthetic methodologies have enabled the efficient preparation of complex spirocyclic systems, making it feasible to explore analogs with modified substituents for improved biological activity.
From a computational chemistry perspective, molecular modeling studies can provide valuable insights into the binding mode of 5-(1-methyl-1H-pyrazol-5-yl)-1,8-dioxa-4-azaspiro[5.5]undecane to potential targets such as enzymes or receptors. These studies can help identify key interaction points between the compound and its biological counterpart, guiding the design of next-generation derivatives with enhanced potency and selectivity.
The pharmacological evaluation of this compound has begun to yield promising results in preclinical models. Initial assays suggest that it may exhibit inhibitory activity against certain enzymes or receptors relevant to inflammatory diseases and cancer. Further research is needed to fully elucidate its mechanism of action and assess its therapeutic potential in vivo.
The development of novel drug candidates often involves optimizing physicochemical properties such as solubility, permeability, and metabolic stability. The presence of both polar (oxygen) and non-polar (carbon) moieties in 5-(1-methyl-1H-pyrazol-5-yl)-1,8-dioxa-4-azaspiro[5.5]undecane suggests that it may possess favorable pharmacokinetic characteristics suitable for oral administration.
In conclusion, 5-(1-methyl-1H-pyrazol-5-yl)-1,8-dioxa-4-azaspiro[5.5]undecane (CAS No. 2171797-36-5) represents a structurally intriguing compound with potential therapeutic applications in various disease areas. Its unique combination of heteroatoms and spirocyclic architecture positions it as an attractive scaffold for medicinal chemistry innovation. Continued research into its biological activity and synthetic feasibility will be essential to unlock its full pharmaceutical potential.
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